Janelia Fluor 646, SE

Description

Evolution of Small-Molecule Fluorophores for Biological Imaging

The journey of fluorescence microscopy began with the discovery of organic fluorescent compounds in the late 19th century. nih.gov However, it wasn't until the mid-20th century, with the development of the fluorimeter and fluorescence microscope, that their potential in biological research was truly unlocked. nih.gov Early efforts focused on using these dyes to stain tissues and label specific biomolecules. nih.gov

A significant leap forward came with the discovery and development of Green Fluorescent Protein (GFP) in the early 1990s, which allowed for the in-situ synthesis of fluorescent labels within cells. addgene.org While transformative, fluorescent proteins have limitations, particularly concerning their "photon budget"—the finite number of photons a fluorophore can emit before photobleaching. addgene.org This limitation becomes especially critical in demanding applications like single-molecule imaging. addgene.org

This has led to a renewed focus on the development of synthetic small-molecule fluorophores, which can be significantly brighter and more photostable than their protein counterparts. addgene.org A major class of these dyes are the rhodamines, known for their high brightness and photostability. ohsu.edu However, traditional rhodamines often suffer from poor cell permeability and a tendency to aggregate in aqueous environments, limiting their use in live-cell imaging. ohsu.edunih.gov

To overcome these challenges, researchers have focused on rationally designing new fluorophores with optimized properties. nih.govacs.org This has involved strategies to improve cell permeability and develop "fluorogenic" dyes that are non-fluorescent until they bind to their target, reducing background noise and eliminating the need for wash steps. nih.govbiologists.com These advancements have paved the way for the development of sophisticated probes for a wide range of biological applications, from detecting metal ions and reactive oxygen species to imaging specific cellular structures with unprecedented resolution. nih.govbohrium.com

Strategic Positioning of Janelia Fluor Dyes within the Fluorophore Landscape

Developed by Professor Luke Lavis and his team at the Janelia Research Campus, the Janelia Fluor® (JF) dyes represent a significant advancement in the field of small-molecule fluorophores. This family of dyes was engineered to provide an exceptional combination of brightness, photostability, and cell permeability, addressing many of the limitations of previous fluorophores. janelia.org

A key innovation in the design of Janelia Fluor dyes is the incorporation of four-membered azetidine (B1206935) rings into the rhodamine structure. janelia.orgnih.gov This modification allows for the fine-tuning of the dye's chemical and spectral properties. janelia.org One of the most important properties that can be modulated is the equilibrium between the dye's non-fluorescent, cell-permeable lactone form and its fluorescent zwitterionic form. acs.org By controlling this equilibrium, it is possible to create dyes that are highly fluorogenic, becoming brightly fluorescent only upon binding to their target molecule. nih.govbiologists.com

The Janelia Fluor dyes cover a broad spectral range, from blue to the near-infrared, making them suitable for multicolor imaging experiments. janelia.org They are also designed to be compatible with a variety of labeling technologies, including self-labeling tags like HaloTag® and SNAP-tag®, which allows for the specific labeling of proteins in living cells. janelia.orgnews-medical.net This "plug-and-play" compatibility has made them highly accessible to cell biologists. janelia.org

More recent developments have led to the creation of the "JFX" dyes, which are deuterated versions of the original Janelia Fluor compounds. janelia.org This isotopic substitution further enhances the brightness and photostability of the dyes with minimal impact on their other properties, pushing the boundaries of what is possible in fluorescence imaging. janelia.org

Overview of Janelia Fluor 646, SE's Significance as a Research Tool

This compound is a far-red fluorescent dye that has become a standard for deep imaging with minimal background fluorescence. janelia.org Its succinimidyl ester (SE) reactive group allows it to be readily conjugated to primary amines on proteins and other biomolecules. glpbio.com This makes it a versatile tool for a wide range of applications.

One of the key advantages of this compound is its exceptional performance in super-resolution microscopy (SRM) techniques such as dSTORM (direct stochastic optical reconstruction microscopy) and STED (stimulated emission depletion). glpbio.comrndsystems.com These methods allow researchers to overcome the diffraction limit of light, achieving resolutions that are up to ten times greater than conventional confocal microscopy. news-medical.net The brightness and photostability of Janelia Fluor 646 are crucial for the success of these demanding imaging techniques. novusbio.com

Furthermore, Janelia Fluor 646 is cell-permeable, enabling the imaging of intracellular targets in living cells. glpbio.com This has been instrumental in studies revealing the dynamics of cellular processes in real-time. For instance, it has been used to image the recruitment of telomerase to telomeres and the dynamics of Huntingtin aggregates. glpbio.com The dye's fluorogenic nature, where it is essentially non-fluorescent until it binds to its target, significantly reduces background signal, leading to high-contrast images. nih.gov

The development of photoactivatable (PA) versions of Janelia Fluor 646 has further expanded its utility. bio-techne.com PA-Janelia Fluor 646 is initially non-fluorescent but can be "turned on" with a specific wavelength of light, making it ideal for single-molecule tracking experiments and techniques like PALM (photoactivated localization microscopy). bio-techne.com

Interactive Data Table: Properties of Janelia Fluor 646

| Property | Value | Source |

| Excitation Maximum (λabs) | 646 nm | glpbio.com |

| Emission Maximum (λem) | 664 nm | glpbio.com |

| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | glpbio.com |

| Quantum Yield (φ) | 0.54 | glpbio.com |

| Reactive Group | NHS ester (SE) | glpbio.com |

| Reactivity | Primary amines | |

| Cell Permeable | Yes | glpbio.com |

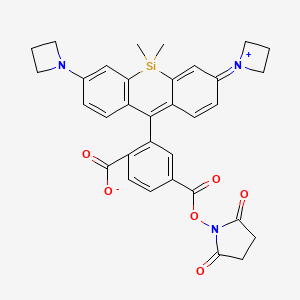

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3O6Si/c1-43(2)27-18-21(34-13-3-14-34)6-9-24(27)31(25-10-7-22(19-28(25)43)35-15-4-16-35)26-17-20(5-8-23(26)32(39)40)33(41)42-36-29(37)11-12-30(36)38/h5-10,17-19H,3-4,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBCGJUBBYOJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N3O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Rational Design Principles of Janelia Fluor 646, Se

Foundational Azetidine (B1206935) Substitution Strategy for Enhanced Fluorophore Performance

A significant breakthrough in the design of the Janelia Fluor (JF) series of dyes, including JF 646, was the strategic incorporation of four-membered azetidine rings into the rhodamine scaffold. nih.govnih.gov This seemingly simple substitution of the traditional N,N-dimethylamino groups proved to be a general and powerful method for improving the properties of various fluorophores. nih.goveinsteinmed.edu

Impact of Azetidine Rings on Fluorophore Brightness and Photostability

The replacement of N,N-dimethylamino groups with azetidine rings leads to substantial improvements in both the brightness and photostability of the resulting fluorophores. janelia.orgnih.govvanderbilt.edu This enhancement is attributed to the mitigation of a non-radiative decay pathway known as twisted intramolecular charge transfer (TICT). einsteinmed.edu By constraining the rotation of the nitrogen lone pair, the rigid azetidine ring disfavors the formation of the dark TICT state, thereby increasing the fluorescence quantum yield. einsteinmed.eduvanderbilt.edu For instance, the azetidinyl analog of silicon-containing tetramethylrhodamine (B1193902) (SiTMR), which is the core of JF 646, exhibits a higher quantum yield (Φ = 0.54) compared to SiTMR itself (Φ = 0.41). einsteinmed.edu This increase in quantum efficiency directly translates to a brighter fluorescent probe.

The azetidine substitution has been shown to be a generalizable strategy, successfully applied to a variety of fluorophore scaffolds beyond rhodamines, including coumarins and oxazines, yielding dyes with significantly improved quantum efficiencies. einsteinmed.edu

Relationship between Azetidine Substitution and Rhodamine Scaffold Modifications

The introduction of azetidine rings works in concert with other modifications of the rhodamine scaffold to fine-tune the properties of the resulting dyes. nih.gov The Janelia Fluor dyes are based on classic fluorophore structures, and the azetidine substitution is a modular and effective way to enhance their intrinsic properties. janelia.org This strategy is compatible with various rhodamine derivatives, including carborhodamines and Si-rhodamines, allowing for the creation of a diverse palette of fluorescent labels across the visible spectrum. nih.gov The small size of the azetidine substituents ensures that the resulting dyes, like JF 646, remain compatible with established labeling technologies such as the HaloTag and SNAP-tag systems. janelia.orgnih.gov

Engineering Fluorogenicity through Lactone-Zwitterion Equilibrium Modulation

A key feature of Janelia Fluor 646, SE is its fluorogenic nature, meaning it is essentially non-fluorescent until it binds to its target. This property is engineered by carefully controlling the equilibrium between two distinct chemical forms of the dye: a colorless, non-fluorescent lactone and a brightly colored, fluorescent zwitterion. nih.govbiorxiv.org

Mechanism of Fluorogenic Behavior in this compound

Rhodamine dyes with an ortho-carboxyl group on the pendant phenyl ring can exist in a dynamic equilibrium between the closed lactone form and the open zwitterionic form. biorxiv.orggoogle.com The lactone is formed through an intramolecular reaction where the carboxyl group bonds to the central carbon of the xanthylium core. biorxiv.org This structure is uncharged, lipophilic, and non-fluorescent. biorxiv.org In contrast, the zwitterionic form possesses a broken lactone bond, resulting in a positively charged xanthylium and a negatively charged carboxylate, a structure with an extended π-conjugated system that is responsible for strong visible absorption and fluorescence. biorxiv.org

In aqueous solution, Janelia Fluor 646, being a silicon-rhodamine (SiR) derivative, predominantly exists in the non-fluorescent lactone form. nih.govnih.gov This is quantified by its low lactone-zwitterion equilibrium constant (KL-Z) of 0.0012. nih.govbio-techne.com The prevalence of the lipophilic lactone form enhances the cell permeability of the dye. nih.gov Upon binding to a biomolecular target, the local chemical environment and steric interactions shift the equilibrium towards the fluorescent zwitterionic form, causing a dramatic increase in fluorescence. nih.govacs.org This "turn-on" mechanism is the basis of its fluorogenicity, leading to a high signal-to-noise ratio in imaging experiments. acs.org

Tuning of Lactone-Zwitterion Equilibrium for Specific Applications

The lactone-zwitterion equilibrium (KL-Z) has been identified as a critical parameter that can be rationally tuned to create dyes with specific properties for different applications. nih.govnih.gov By making systematic chemical modifications to the fluorophore structure, researchers can precisely control the KL-Z value. For example, the incorporation of 3-substituted azetidine groups allows for the fine-tuning of spectral and chemical properties with high precision. nih.gov

Furthermore, fluorination of the pendant phenyl ring has been shown to increase the KL-Z of azetidine-containing rhodamine dyes. acs.org For instance, while Janelia Fluor 646 preferentially adopts the lactone form, the addition of fluorine atoms to its pendant phenyl ring results in JF 669, a dye with a higher KL-Z that is more suitable for creating bioavailable fluorescent labels. acs.org This ability to rationally design the KL-Z provides a roadmap for developing a wide range of rhodamine-based probes, from highly fluorogenic dyes for no-wash imaging to bright, cell-permeable labels for single-particle tracking. acs.org

Synthetic Methodologies for this compound and its Derivatives

The synthesis of Janelia Fluor 646 and other advanced rhodamine derivatives has been made possible by the development of novel synthetic strategies that overcome the limitations of classical methods. The traditional acid-catalyzed condensation for rhodamine synthesis is often incompatible with complex functional groups. nih.gov

A significant advancement was the development of a Palladium-catalyzed cross-coupling strategy. nih.gov This method, starting from fluorescein (B123965) derivatives, allows for a much broader range of chemical modifications to be incorporated into the rhodamine scaffold. nih.gov This synthetic flexibility was instrumental in the discovery of the Janelia Fluor dyes, enabling the systematic exploration of azetidine substitutions and other structural changes. nih.gov

The synthesis of the HaloTag and SNAP-tag ligands of Janelia Fluor 646 has been described in detail, providing researchers with the necessary protocols to utilize these powerful probes in cellular imaging experiments. nih.gov The commercially available this compound is typically provided as an NHS ester, which is reactive towards primary amines, allowing for its conjugation to various biomolecules. glpbio.com The free acid form is also available and serves as a precursor for the synthesis of other derivatives.

Table of Photophysical Properties

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (M⁻¹cm⁻¹) | KL-Z |

|---|---|---|---|---|---|

| Janelia Fluor 646 | 646 | 664 | 0.54 | 152,000 | 0.0012 |

| SiTMR | 643 | 662 | 0.41 | 141,000 | 0.0034 |

| Janelia Fluor 549 | 549 | 571 | 0.88 | 101,000 | 0.37 |

Data sourced from multiple references. nih.goveinsteinmed.edunih.govbio-techne.com

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Janelia Fluor 646 |

| Janelia Fluor 549 |

| Janelia Fluor 669 |

| Janelia Fluor 635 |

| Janelia Fluor 526 |

| Janelia Fluor 503 |

| Janelia Fluor 585 |

| Si-rhodamine (SiR) |

| Tetramethylrhodamine (TMR) |

| SiTMR (silicon-containing TMR) |

| Carborhodamine |

| Rhodol |

| Coumarin |

| Oxazine 1 |

| HaloTag |

| SNAP-tag |

| N,N-dimethylamino |

| Azetidine |

| 3-fluoroazetidine |

| 3,3-difluoroazetidine (B2684565) |

| Julolidine |

| t-butyl carbamate |

| Trifluoroacetic acid (TFA) |

Palladium-Catalyzed Cross-Coupling Approaches in Rhodamine Synthesis

The synthesis of rhodamine dyes has been transformed by modern organometallic chemistry, particularly through the use of palladium-catalyzed cross-coupling reactions. This approach offers a significant improvement over classical methods, which often involve the harsh acid-catalyzed condensation of aminophenols with phthalic anhydrides. nih.gov

A key advancement in this area is the application of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds. acs.org Researchers have developed a unified and efficient strategy for preparing a wide array of rhodamine derivatives by coupling fluorescein ditriflates with various nitrogen nucleophiles, including amines, amides, and carbamates. nih.govacs.orgresearchgate.netfigshare.comnih.gov This method is powerful because fluorescein ditriflates can be easily prepared from readily available and regioisomerically pure fluoresceins, thus circumventing a major issue in traditional rhodamine synthesis. nih.govacs.org

This palladium-catalyzed strategy provides direct access to known and novel rhodamines, including fluorescent dyes and quenchers. researchgate.netfigshare.com The versatility of this C–N cross-coupling has been demonstrated in the synthesis of Janelia Fluor dyes. For instance, in the creation of the related Janelia Fluor 526, a palladium-catalyzed cross-coupling was employed to attach a 3,3-difluoroazetidine to a dibromide xanthene scaffold. nih.gov This demonstrates the power of palladium catalysis in installing the unique azetidine groups that are central to the high performance of the Janelia Fluor series. biorxiv.orgnih.gov This synthetic route is not only efficient but also highly modular, enabling the fine-tuning of the dye's chemical and optical properties for specific applications. acs.org

Challenges and Advancements in Synthetic Yield and Efficiency

The development of high-performance dyes like Janelia Fluor 646 has been driven by the need to overcome significant challenges inherent in traditional rhodamine synthesis.

Classical Challenges:

Harsh Reaction Conditions : The classic synthesis, which involves condensing a phthalic anhydride (B1165640) with an aminophenol, typically requires strong acids and high temperatures. nih.govgoogle.com These harsh conditions are incompatible with many functional groups and often lead to low product yields. google.comrsc.org

Formation of Regioisomers : When a substituted phthalic anhydride is used to introduce a functional handle for bioconjugation, the reaction often produces an intractable mixture of 5- and 6-substituted regioisomers. nih.govgoogle.comresearchgate.net These isomers can exhibit different properties and are difficult and costly to separate. researchgate.net

Low Yields and Purification Difficulties : The combination of harsh conditions and side reactions results in low yields and complex purification procedures to obtain the desired isomerically pure product. google.com

Synthetic Advancements: Significant progress has been made to address these limitations, leading to more efficient and scalable syntheses.

Regioselective Syntheses : One major advancement is the replacement of substituted phthalic anhydrides with substituted phthalaldehydic acids. google.comresearchgate.net These reagents provide a single point of reactivity, thus preventing the formation of regioisomers and allowing for the direct, high-yield synthesis of isomerically pure rhodamines. google.comresearchgate.net

Palladium-Catalyzed Methods : As detailed previously, the use of palladium-catalyzed C–N cross-coupling provides a milder and more general route to rhodamines. nih.govresearchgate.net This strategy avoids the harsh acidic conditions of classical condensation, improves yields, and greatly expands the diversity of amines that can be incorporated into the rhodamine scaffold. nih.govbiorxiv.org

Novel Condensation Strategies : Other innovative methods include intramolecular activation, where an ortho-carboxylic acid on a benzaldehyde (B42025) starting material facilitates the condensation with aminophenols without an external acid catalyst, resulting in high yields under mild conditions. rsc.org Another approach utilizes bis-aryllanthanum species that react with 3-bromophthalic anhydride to produce 4-carboxyrhodamines in higher total yields and fewer steps compared to older methods. biorxiv.org

These advancements have collectively made the synthesis of complex and highly optimized fluorophores like the Janelia Fluor series more practical and efficient, enabling the development of superior tools for biological imaging. biorxiv.orgbiorxiv.org

Data Tables

Table 1: Photophysical Properties of Janelia Fluor 646

| Property | Value | Source |

| Excitation Maximum (λmax) | 646 nm | glpbio.com |

| Emission Maximum (λem) | 664 nm | glpbio.com |

| Quantum Yield (Φ) | 0.54 | glpbio.com |

| Molar Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | glpbio.com |

| Lactone-Zwitterion Equilibrium (KL-Z) | 0.0012 | |

| Reactive Group | NHS Ester | glpbio.com |

Table 2: Comparison of Rhodamine Synthetic Approaches

| Feature | Classical Condensation | Modern Palladium-Catalyzed Coupling |

| Starting Materials | Substituted Phthalic Anhydrides, Aminophenols | Fluorescein Ditriflates, Amines/Amides |

| Reaction Conditions | Harsh (strong acid, high heat) | Mild |

| Regioselectivity | Poor (yields 5- and 6-isomer mixtures) | High (starts with isomerically pure materials) |

| Yield | Generally low | Generally high |

| Substrate Scope | Limited | Broad |

| Purification | Difficult, requires isomer separation | Simpler |

Photophysical Characteristics and Their Research Implications

Spectroscopic Attributes for Far-Red Imaging Applications

Janelia Fluor 646, SE exhibits excitation and emission maxima that are ideally suited for far-red imaging, a spectral range that minimizes autofluorescence from cellular components, thereby enhancing the signal-to-noise ratio. The dye has a maximum absorption at approximately 646 nm and a maximum emission at around 664 nm. glpbio.combio-techne.com This positions it well for use with common laser lines, such as the 640 nm or 647 nm lasers, which are standard on many confocal and super-resolution microscopes. bio-techne.com

The succinimidyl ester (SE) reactive group allows for the straightforward labeling of primary amines on proteins and other biomolecules. bio-techne.com This enables researchers to specifically tag proteins of interest for visualization. Furthermore, the NHS ester can be adapted for use with self-labeling tag systems like HaloTag® and SNAP-tag®, offering versatility in experimental design. glpbio.combio-techne.com The fluorogenic nature of this compound means that it exhibits a significant increase in fluorescence upon binding to its target, which further contributes to low background signal and high-contrast imaging. glpbio.com

Its applicability extends to a variety of advanced imaging modalities, including confocal microscopy, flow cytometry, and super-resolution microscopy (SRM) techniques such as stimulated emission depletion (STED) and (direct) stochastic optical reconstruction microscopy (dSTORM) in both live and fixed cells. glpbio.combio-techne.com A photoactivatable (PA) version of this dye is also available, which remains non-fluorescent until activated by a specific wavelength of light (typically 405 nm), making it suitable for techniques like photoactivated localization microscopy (PALM) and single-particle tracking PALM (sptPALM). bio-techne.com

A derivative, Janelia Fluor 646b, has been developed as a spontaneously blinking dye for single-molecule localization microscopy (SMLM), eliminating the need for photoactivation or specific imaging buffers. rndsystems.com This variant has slightly red-shifted excitation and emission maxima at 662 nm and 679 nm, respectively. rndsystems.com

| Compound | Excitation Maxima (λabs) | Emission Maxima (λem) | Closest Laser Line |

|---|---|---|---|

| This compound | 646 nm glpbio.combio-techne.com | 664 nm glpbio.combio-techne.com | 640 nm / 647 nm bio-techne.com |

| PA this compound | 649 - 651 nm (post-activation) | 663 - 665 nm (post-activation) | Not applicable (activated at 405 nm) |

| Janelia Fluor 646b, NHS ester | 662 nm rndsystems.com | 679 nm rndsystems.com | Not applicable (spontaneously blinking) rndsystems.com |

Quantitative Analysis of Fluorescence Quantum Yield and Extinction Coefficient in Research Contexts

The brightness of a fluorophore is a critical parameter for sensitive imaging applications and is determined by the product of its fluorescence quantum yield (Φ) and molar extinction coefficient (ε). This compound possesses an impressive quantum yield of 0.54. bio-techne.combio-techne.com This high quantum efficiency indicates that a significant fraction of the absorbed photons are re-emitted as fluorescence, contributing to its bright signal.

In conjunction with its high quantum yield, this compound has a large molar extinction coefficient of 152,000 M⁻¹cm⁻¹. bio-techne.combio-techne.com This value reflects the dye's high efficiency in absorbing light at its excitation maximum. The combination of a high quantum yield and a large extinction coefficient results in an exceptionally bright fluorophore, enabling the detection of low-abundance targets and the use of lower, less phototoxic laser powers during imaging. These measurements are typically performed in solvents like ethanol (B145695) or trifluoroethanol with 0.1% trifluoroacetic acid (TFA). glpbio.combio-techne.com

For quantitative experiments, it is also important to consider the A280 correction factor, which for this compound is 0.19. bio-techne.com This factor is used to accurately determine the concentration of a dye-labeled protein by correcting for the dye's absorbance at 280 nm. Another relevant parameter is the lactone-zwitterion equilibrium constant (KL-Z), which is 0.0012. This constant describes the equilibrium between the non-fluorescent lactone and the fluorescent zwitterion forms of the dye, providing insight into its fluorogenic properties.

| Parameter | Value | Significance in Research |

|---|---|---|

| Fluorescence Quantum Yield (Φ) | 0.54 bio-techne.combio-techne.com | High efficiency of converting absorbed light into emitted fluorescence, leading to a brighter signal. |

| Molar Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ bio-techne.combio-techne.com | High probability of light absorption at the excitation wavelength, contributing to overall brightness. |

| A280 Correction Factor | 0.19 bio-techne.com | Allows for accurate determination of protein concentration after labeling with the dye. |

| Lactone-Zwitterion Equilibrium Constant (KL-Z) | 0.0012 | Indicates a favorable equilibrium towards the fluorescent zwitterionic form upon target binding. |

Photostability Profiles in Live-Cell and Single-Molecule Regimes

A key advantage of this compound is its exceptional photostability, which is crucial for demanding imaging experiments such as long-term live-cell imaging and single-molecule tracking. medchemexpress.com This high photostability allows for prolonged and repeated imaging of the same sample with minimal signal loss due to photobleaching. promega.com This characteristic is particularly beneficial for super-resolution techniques like dSTORM and STED, which often require high laser intensities.

The enhanced photostability of Janelia Fluor dyes, including the 646 variant, is partly attributed to modifications that minimize photochemically induced spectral shifts and reduce photobleaching. promega.com This robustness extends signal longevity, making these dyes invaluable for single-molecule imaging and extended live-cell studies. medchemexpress.compromega.com For instance, the photoactivatable version, PA this compound, is well-suited for single-molecule tracking and super-resolution microscopy in live cells, specifically with techniques like sptPALM. The ability to withstand intense and prolonged illumination without significant degradation of the fluorescent signal is a defining feature that sets this compound apart from many other far-red dyes.

Strategies for Multiplexed Imaging with this compound

The distinct spectral properties of this compound make it an excellent candidate for multiplexed imaging experiments, where multiple targets are visualized simultaneously. For two-color imaging, this compound can be paired with spectrally separated fluorophores. A commonly cited partner is Janelia Fluor 549, which has excitation and emission maxima of approximately 549 nm and 571 nm, respectively. glpbio.combio-techne.com This combination allows for clear differentiation of two targets within the same cell or tissue sample.

Similarly, the photoactivatable version, PA this compound, can be multiplexed with PA Janelia Fluor 549 for two-color sptPALM in live cells, with both dyes being activated at 405 nm. bio-techne.com For multiplexing with spontaneously blinking dyes, Janelia Fluor 646b can be used in conjunction with other spectrally distinct blinking dyes. The key to successful multiplexing is the selection of fluorophores with minimal spectral overlap in their emission profiles to prevent bleed-through between channels, ensuring that the signal from each dye can be independently and accurately detected.

Molecular Labeling Methodologies Utilizing Janelia Fluor 646, Se

Amine-Reactive Conjugation via N-Hydroxysuccinimide (NHS) Ester Chemistry

The most common form of Janelia Fluor 646 for bioconjugation is its N-hydroxysuccinimide (NHS) ester, also referred to as the succinimidyl ester (SE). glpbio.comfluorofinder.com This version of the dye is designed to react with primary amines, providing a straightforward method for attaching the fluorophore to various biological molecules. glpbio.comfluorofinder.com

Direct Labeling of Primary Amines

Janelia Fluor 646, SE readily reacts with primary amine groups (-NH2) found on proteins, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. glpbio.comfluorofinder.com This reaction forms a stable amide bond, covalently linking the fluorophore to the target molecule. This direct labeling approach is widely used for preparing fluorescently tagged antibodies, proteins, and amine-modified oligonucleotides for applications like fluorescence microscopy, flow cytometry, and super-resolution imaging techniques such as dSTORM and STED. glpbio.comtocris.com The cell-permeable nature of Janelia Fluor 646 makes it particularly suitable for labeling intracellular targets in live cells. tocris.com

A spontaneously blinking variant, Janelia Fluor 646b, NHS ester, is derived from this compound and is particularly useful for single-molecule localization microscopy (SMLM) as it doesn't require photoactivation or special redox buffers. fluorofinder.comrndsystems.com

Conversion to Self-Labeling Tag Ligands (HaloTag®, SNAP-tag®)

A powerful application of this compound is its conversion into ligands for self-labeling protein tags like HaloTag® and SNAP-tag®. glpbio.comtocris.comfishersci.be These systems involve genetically fusing a protein of interest with a tag that specifically and covalently reacts with a synthetic ligand. The NHS ester of Janelia Fluor 646 can be chemically converted into a substrate for these tags. glpbio.comtocris.com For instance, the free acid form of the dye, which can be derived from the NHS ester, is used in the synthesis of HaloTag® and SNAP-tag® ligands. rndsystems.combio-techne.com

This indirect labeling strategy offers several advantages, including high specificity and the ability to perform pulse-chase experiments. The development of photoactivatable (PA) versions of Janelia Fluor 646, such as PA Janelia Fluor® 646, SE, further expands its utility in advanced imaging techniques like single-particle tracking photoactivated localization microscopy (sptPALM). tocris.comfishersci.be These photoactivatable dyes remain non-fluorescent until activated with a specific wavelength of light, allowing for precise temporal and spatial control over fluorescence. tocris.com Researchers have successfully synthesized HaloTag and SNAP-tag ligands from PA-JF646 for two-color super-resolution imaging. biorxiv.org

Thiol-Reactive Conjugation via Maleimide (B117702) Chemistry

For targeting specific cysteine residues within a protein, a maleimide derivative of Janelia Fluor 646 is available. bio-techne.comfishersci.fi The maleimide group exhibits high reactivity towards thiol (sulfhydryl) groups, forming a stable thioether bond. bio-techne.com This allows for the site-specific labeling of proteins at cysteine locations, which can be naturally occurring or introduced through site-directed mutagenesis. fishersci.fi

Janelia Fluor 646, Maleimide is a red fluorogenic dye suitable for a range of applications, including confocal microscopy, flow cytometry, and super-resolution techniques like dSTORM and STED in both live and fixed cells. fishersci.firndsystems.comfishersci.ie Similar to the NHS ester, a spontaneously blinking version, Janelia Fluor 646b, Maleimide, is also available for advanced SMLM studies. rndsystems.comfluorofinder.com

Bioorthogonal Labeling Approaches: Click Chemistry Integration

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. Janelia Fluor 646 has been adapted for these powerful labeling strategies, primarily through the integration of click chemistry handles.

Azide-Mediated Click Chemistry (CuAAC, SPAAC)

Janelia Fluor 646 is available with an azide (B81097) reactive group, making it suitable for click chemistry. medchemexpress.combioscience.co.uk This azide-functionalized dye can be conjugated to molecules containing an alkyne group through two main types of click reactions:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper catalyst to join the azide and a terminal alkyne. medchemexpress.combioscience.co.uk

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide. medchemexpress.combioscience.co.uk The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for live-cell imaging. medchemexpress.combioscience.co.uk

The Janelia Fluor 646, Azide derivative is cell-permeable and has been used in various imaging applications, including confocal and super-resolution microscopy. medchemexpress.comfishersci.no

Tetrazine-Based Copper-Free Click Chemistry

Another powerful copper-free click chemistry approach involves the reaction between a tetrazine and a strained alkene or alkyne. Janelia Fluor 646, Tetrazine is a derivative of the dye that features a tetrazine reactive handle. bio-techne.comglpbio.comtocris.com This molecule reacts rapidly and specifically with dienophiles, such as trans-cyclooctene (B1233481) (TCO), in a bioorthogonal manner. This ligation is extremely fast and allows for efficient labeling in living cells.

Janelia Fluor 646, Tetrazine is cell-permeable and suitable for a variety of imaging modalities, including flow cytometry, confocal microscopy, and super-resolution techniques like dSTORM and STED. bio-techne.comfishersci.com

Targeted Conjugation Strategies (e.g., Antibody Labeling)

The utility of this compound (succinimidyl ester) in molecular labeling stems from its ability to form stable, covalent bonds with biomolecules. The primary method for this involves the targeted conjugation to primary amine groups present on proteins, such as antibodies. biotium.com This strategy leverages the highly reactive N-hydroxysuccinimide (NHS) ester group, which efficiently couples with nucleophilic primary amines, predominantly the ε-amino groups of lysine residues on the protein surface. tocris.comtocris.com

The reaction, a form of aminolysis, results in the formation of a durable amide bond, covalently linking the fluorophore to the target protein. nih.govresearchgate.netnih.gov To achieve efficient conjugation, the reaction is typically carried out in a buffer with a slightly basic pH, generally between 8.0 and 9.0. tocris.comnih.govmedchemexpress.com This pH is critical because it ensures that the target primary amine groups are in a non-protonated state, making them sufficiently nucleophilic to react with the NHS ester. tocris.comtocris.com However, a significant competing reaction is the hydrolysis of the NHS ester, where the ester group reacts with water. nih.govresearchgate.netnih.gov This hydrolysis reaction becomes more prominent at higher pH values and can reduce the efficiency of the protein labeling process. nih.govnih.gov Therefore, careful control of the reaction pH is essential to balance efficient amine labeling against ester hydrolysis.

Several factors influence the success of the conjugation reaction. The concentration of the protein to be labeled is a key parameter, with recommended concentrations typically being 2.0 mg/mL or higher to optimize labeling efficiency. tocris.commedchemexpress.com The molar ratio of the dye to the protein is another critical variable that requires optimization for each specific protein. tocris.commedchemexpress.com A typical starting point for Janelia Fluor®, SE dye to protein molar ratio is 15:1. tocris.com Buffers used for the conjugation reaction must be free of extraneous primary amines, such as Tris or glycine, as these will compete with the target protein for reaction with the dye. biotium.comtocris.comtocris.com

Following the incubation period, the purification of the dye-protein conjugate is necessary to remove any unreacted, free dye. tocris.commedchemexpress.com This is commonly achieved using size-exclusion chromatography methods, such as a Sephadex G-25 column. biotium.commedchemexpress.com

Detailed research protocols provide specific recommendations for achieving optimal labeling of antibodies with succinimidyl ester dyes. These parameters are designed to maximize the degree of labeling (DOL) while maintaining the biological function of the antibody.

Table 1: Recommended Reaction Conditions for Antibody Labeling with this compound

| Parameter | Recommended Value/Condition | Rationale | Source(s) |

|---|---|---|---|

| Reactive Group | Succinimidyl Ester (SE/NHS Ester) | Reacts with primary amines to form stable amide bonds. | biotium.com |

| Target Moiety | Primary Amines (e.g., ε-amino group of Lysine) | Abundant on the surface of most proteins and antibodies. | tocris.comtocris.com |

| Protein Concentration | ≥ 2.0 mg/mL | Higher concentration increases labeling efficiency. | tocris.commedchemexpress.com |

| Reaction pH | 8.0 - 9.0 | Ensures primary amines are deprotonated and nucleophilic. | tocris.comnih.govmedchemexpress.com |

| Recommended Buffer | Sodium Bicarbonate (0.1 M) or Carbonate (100 mM) | Provides the necessary basic pH and is free of competing primary amines. | biotium.comtocris.com |

| Dye:Protein Molar Ratio | ~15:1 (to be optimized) | A starting point to achieve an optimal degree of labeling. | tocris.commedchemexpress.com |

| Reaction Time | ~60 minutes at room temperature | Allows for sufficient time for the conjugation reaction to proceed. | tocris.commedchemexpress.com |

| Quenching (Optional) | Tris or Glycine | Adds excess primary amines to stop the reaction by consuming unreacted dye. | tocris.comtocris.com |

| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) | Separates the larger dye-protein conjugate from smaller, unreacted dye molecules. | biotium.commedchemexpress.com |

Beyond direct antibody labeling, the NHS ester of Janelia Fluor 646 can be used to synthesize ligands for self-labeling protein tag systems, such as HaloTag® and SNAP-tag®. glpbio.com This represents an alternative targeted conjugation strategy where the dye is first conjugated to a specific ligand, which then forms a highly specific and covalent bond with its partner protein tag that has been genetically fused to a protein of interest. acs.orgnih.gov This two-step approach allows for precise labeling of proteins in live cells. acs.org

Research findings have demonstrated the successful application of these conjugation strategies. For instance, a secondary antibody labeled with Janelia Fluor® 646 was used for super-resolution imaging of methylated histones (H3K9me3) in fixed COS-7 cells. In another study, a photoactivatable version of this compound was used to label recombinant proteins, achieving an average degree of labeling of 1.4, which was suitable for single-molecule tracking experiments.

Table 2: Photophysical Properties of Janelia Fluor 646 Conjugates

| Property | Value | Source(s) |

|---|---|---|

| Excitation Maximum (λex) | 646 nm | rndsystems.com |

| Emission Maximum (λem) | 664 nm | rndsystems.com |

| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | rndsystems.com |

| Quantum Yield (Φ) | 0.54 | rndsystems.com |

| A280 Correction Factor | 0.19 | rndsystems.com |

Advanced Imaging Modalities and Applications of Janelia Fluor 646, Se

Super-Resolution Microscopy (SRM) Innovations

Janelia Fluor 646, SE has become a workhorse for several super-resolution microscopy (SRM) techniques, which surpass the diffraction limit of light to visualize cellular structures with unprecedented detail. janelia.orgbio-techne.com These methods include direct Stochastic Optical Reconstruction Microscopy (dSTORM), Stimulated Emission Depletion (STED) Microscopy, and Single-Molecule Localization Microscopy (SMLM). janelia.orgbio-techne.com

This compound is well-suited for dSTORM, a super-resolution technique that relies on the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state. bio-techne.com This allows for the precise localization of single molecules, and the subsequent reconstruction of a high-resolution image. The dye's properties are compatible with dSTORM imaging in both fixed and live cells. bio-techne.com

In fixed-cell dSTORM, this compound has been successfully used to visualize a variety of cellular components. For example, it has been employed to label collagen VI in the muscle tissue of a pig heart, providing a much clearer structure compared to conventional widefield imaging. Another application includes the super-resolution imaging of methylated histones (H3K9me3) in COS-7 cell lines, where cells were stained with an anti-rabbit IgG secondary antibody labeled with Janelia Fluor 646. Researchers have also used it to label F-actin in fixed and permeabilized HeLa cells for dSTORM imaging. The dye has been reported to be compatible with dSTORM in fixed cells when conjugated to self-labeling tag proteins like HaloTag® or SNAP-Tag®. hubspotusercontent40.net For instance, dSTORM imaging of HaloTag-H2B in fixed U2OS cells labeled with a JF646-HaloTag ligand yielded a median localization error of 8.4 nm. nih.gov

The utility of this compound extends to live-cell dSTORM, where its ability to photoswitch within the cellular reducing environment enables the imaging of dynamic processes. nih.gov It has been used in combination with other Janelia Fluor dyes for two-color imaging experiments. In one such study, researchers performed a rapid live-cell dSTORM experiment on JF646-labeled H2B after tracking individual JF549-labeled TetR proteins. nih.gov

For optimal dSTORM performance, specific buffer conditions are often required. For dual-color imaging with Alexa Fluor 647 and Janelia Fluor 646, an enzymatic oxygen scavenging buffer is used. biorxiv.org

This compound has proven to be an outstanding far-red fluorophore for STED microscopy, a technique that achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot. researchgate.net Its brightness and photostability are key advantages for this method. researchgate.net The dye is suitable for STED imaging in both live and fixed cells. bio-techne.com

Researchers have utilized this compound to achieve sub-diffraction resolution imaging of various cellular structures. For example, it has been used to visualize F-actin in tissue sections and cell cultures. In a study using a surface-specific labeling strategy, SBG-JF646 enabled the resolution of cell membranes with a lateral resolution of 91 ± 23 nm using STED nanoscopy. researchgate.net Furthermore, Hoechst Janelia Fluor® 646 has been used for sub-diffraction spatial resolution STED imaging in E. coli cells and can be combined with Hoechst Janelia Fluor® 526 for dual-color STED using the same depletion laser. bio-techne.com

The versatility of this compound in STED is further demonstrated by its conjugation to various targeting molecules, including antibodies and Phalloidin, for specific labeling of cellular components. bio-techne.com

This compound and its derivatives are valuable tools for Single-Molecule Localization Microscopy (SMLM), a broad category of super-resolution techniques that includes dSTORM and PALM. bio-techne.commedchemexpress.com The exceptional brightness and photostability of Janelia Fluor dyes make them well-suited for these methods. janelia.org

In addition to SMLM, Janelia Fluor dyes are also compatible with Structured Illumination Microscopy (SIM), another super-resolution technique that uses patterned illumination to achieve higher resolution. janelia.orgmedchemexpress.commedchemexpress.com While the primary focus has been on its application in SMLM techniques, the broad applicability of the Janelia Fluor family suggests its potential for SIM applications as well. janelia.orgmedchemexpress.com

A photoactivatable version of this compound, known as PA Janelia Fluor® 646, SE, has been developed specifically for Photoactivated Localization Microscopy (PALM) and single-particle tracking PALM (sptPALM). bio-techne.comrndsystems.com This dye is initially non-fluorescent and can be activated with a brief pulse of 405 nm light. rndsystems.com This photoactivation allows for the sparse, stochastic activation of single molecules, which is the fundamental principle of PALM. bio-techne.com

PA Janelia Fluor® 646, SE is suitable for imaging in both live and fixed cells. rndsystems.com In fixed cells, it is used for PALM, while in live cells it is employed for sptPALM to track the movement of individual molecules. rndsystems.com A key advantage of PA Janelia Fluor® 646, SE is its low background staining and the substantial improvement in photoconversion efficiency upon conjugation to proteins. rndsystems.com This makes it a favorable alternative to photoactivatable fluorescent proteins. bio-techne.com

For multicolor imaging, PA Janelia Fluor® 646, SE can be multiplexed with PA Janelia Fluor® 549, NHS ester, to perform two-color sptPALM in live cells. Researchers have successfully used this approach in live ES cells to simultaneously track histone H2B and Sox2. biorxiv.org In fixed-cell PALM experiments, PA-JF646 has shown a median localization error of 20.6 nm and detected a median of 805.3 photons per molecule. biorxiv.org

To simplify SMLM experiments, a spontaneously blinking variant, Janelia Fluor® 646b, has been developed. tocris.com This dye automatically cycles between "on" and "off" states without the need for photoactivation or specific redox buffers, making SMLM more straightforward. tocris.comfluorofinder.comfluorofinder.com

Janelia Fluor® 646b is derived from Janelia Fluor® 646, SE and is designed with a duty cycle optimized for super-resolution microscopy. fluorofinder.com It is particularly useful for imaging dense biomolecular structures and has been applied in RNA-FISH experiments. For example, it has been used to label the beta-actin gene in mouse embryo fibroblast cells for SOFI RNA-FISH imaging. This dye is suitable for SMLM in both cells and dense biomolecular condensates. fluorofinder.com

Photoactivatable this compound for Localization Microscopy (PALM/sptPALM)

Confocal and Widefield Microscopy for Cellular Imaging

Beyond super-resolution, this compound is also a valuable probe for conventional fluorescence microscopy techniques like confocal and widefield imaging. janelia.orgbio-techne.com Its high brightness and photostability contribute to high-quality images with excellent signal-to-noise ratios in these applications. janelia.org

The cell-permeable nature of this compound makes it particularly well-suited for live-cell imaging. bio-techne.com It can be used to visualize a wide array of cellular targets through conjugation to antibodies, self-labeling tags like HaloTag® and SNAP-tag®, or other specific probes. bio-techne.com For instance, Phalloidin-Janelia Fluor® 646 has been used to visualize F-actin in fixed HeLa cells using a confocal microscope. Similarly, Hoechst Janelia Fluor® 646 has been used to stain the DNA in fixed U2OS cells for confocal imaging. bio-techne.com

In widefield microscopy, this compound has been used to provide context for super-resolution images. For example, a widefield image of collagen VI in pig heart muscle tissue was used for comparison with the much clearer dSTORM image.

The table below summarizes the key photophysical properties of Janelia Fluor 646 and its derivatives.

| Property | This compound | PA this compound | Janelia Fluor 646b |

| Excitation Maximum (λex) | 646 nm bio-techne.com | 649 - 651 nm rndsystems.com | 662 nm |

| Emission Maximum (λem) | 664 nm bio-techne.com | 663 - 665 nm rndsystems.com | 679 nm |

| Quantum Yield (Φ) | 0.54 bio-techne.com | - | - |

| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ bio-techne.com | - | - |

| Key Feature | Bright and photostable janelia.org | Photoactivatable rndsystems.com | Spontaneously blinking |

| Primary SRM Application | dSTORM, STED bio-techne.com | PALM, sptPALM rndsystems.com | SMLM |

Live-Cell Imaging and Single-Particle Tracking

This compound (JF 646, SE) is a high-performance, cell-permeable fluorophore extensively utilized in live-cell imaging. tocris.com Its exceptional brightness, high photostability, and far-red emission spectrum make it an ideal candidate for visualizing dynamic processes within living cells with minimal background fluorescence. janelia.orgmedchemexpress.com The succinimidyl ester (SE) reactive group allows for straightforward conjugation to primary amines on target biomolecules, while its cell-permeable nature facilitates the labeling of intracellular structures without requiring harsh permeabilization techniques that can compromise cell viability. tocris.com

A key feature of JF 646 is its fluorogenicity; it exists in a dynamic equilibrium between a non-fluorescent lactone and a brightly fluorescent zwitterion. This equilibrium is shifted towards the fluorescent form upon binding to a target, such as a protein tagged with a self-labeling system like HaloTag or SNAP-tag. tocris.comnih.gov This property significantly reduces background fluorescence from unbound dye, enabling "no-wash" imaging protocols and improving the signal-to-noise ratio in live-cell experiments. nih.gov

In the realm of single-molecule studies, JF 646, SE and its photoactivatable counterpart, PA-JF 646, SE, are instrumental for single-particle tracking (SPT). janelia.org SPT allows for the observation of individual protein movements and interactions in real-time. The photoactivatable (PA) version of the dye remains non-fluorescent until activated by a specific wavelength of light (e.g., 405 nm), allowing researchers to controllably illuminate and track a sparse subset of molecules. This capability is crucial for techniques like photoactivated localization microscopy (PALM) and single-particle tracking PALM (sptPALM), where the precise localization of individual molecules builds a super-resolution image or tracks molecular trajectories over time. fishersci.be PA-JF 646, SE can be used in both live and fixed cells and can be combined with other photoactivatable dyes, such as PA Janelia Fluor 549, for two-color sptPALM experiments.

Table 1: Research Findings in Live-Cell Imaging and Single-Particle Tracking

| Application | Key Finding | Compound Variant Used | Technique | Reference |

|---|---|---|---|---|

| Live-Cell Imaging | Suitable for labeling intracellular proteins via self-labeling tags (HaloTag®, SNAP-tag®). tocris.com | Janelia Fluor® 646, SE/NHS ester | Confocal Microscopy, dSTORM, STED | tocris.com |

| Single-Molecule Tracking | Enables tracking of individual molecules in live cells. | PA Janelia Fluor® 646, SE | sptPALM | |

| Two-Color Super-Resolution | Can be multiplexed with PA Janelia Fluor 549 for two-color live-cell sptPALM. | PA Janelia Fluor® 646, SE | sptPALM |

Three-Dimensional Imaging Techniques: Light Sheet Microscopy

Janelia Fluor 646 is highly effective for three-dimensional (3D) imaging, particularly when used in conjunction with light-sheet fluorescence microscopy (LSFM). LSFM illuminates the sample from the side with a thin plane of light, minimizing phototoxicity and photobleaching by only exciting the focal plane being imaged. This makes it exceptionally well-suited for long-term 3D imaging of sensitive live specimens, such as tissues and developing organisms. nih.gov

The far-red excitation of JF 646 is advantageous for deep-tissue imaging as longer wavelengths of light penetrate tissue more effectively and with less scattering. janelia.orgnih.gov When combined with its inherent brightness and photostability, JF 646 enables the acquisition of high-contrast 3D reconstructions of labeled structures deep within complex biological samples. janelia.orgnih.gov

Research has demonstrated the utility of JF 646 derivatives, such as the JF 646-HaloTag ligand, for labeling specific neuronal populations in living Drosophila larvae for imaging with SiMView light-sheet microscopy. nih.gov The resulting images show consistent labeling throughout the tissue with low nonspecific background, highlighting the dye's suitability for volumetric imaging in living organisms. nih.gov Furthermore, specialized variants like Hoechst Janelia Fluor® 646 have been successfully applied in lattice light-sheet microscopy for high-resolution 3D imaging of DNA in cells. nih.gov The combination of JF 646 with advanced light-sheet techniques provides a powerful tool for studying cellular and developmental processes in their native 3D context.

Table 2: Research Findings in Light Sheet Microscopy

| Application | Key Finding | Compound Variant Used | Technique | Reference |

|---|---|---|---|---|

| Deep Tissue Imaging | Effective for labeling and imaging neuronal structures in living Drosophila larval brain tissue due to far-red excitation and high contrast. nih.gov | JF 635–HaloTag ligand (a tuned derivative of JF 646) | SiMView Light-Sheet Microscopy | nih.gov |

| 3D Cellular Imaging | Suitable for 3D imaging of cellular components with minimal phototoxicity. | Janelia Fluor® 646, Haloalkane | Light Sheet Microscopy |

Applications in Correlative Light and Electron Microscopy (CLEM)

Correlative Light and Electron Microscopy (CLEM) is a powerful technique that merges the dynamic, specificity-driven imaging of fluorescence light microscopy (LM) with the high-resolution ultrastructural detail of electron microscopy (EM). researchgate.netbiorxiv.org A significant challenge in many CLEM workflows, particularly those involving post-embedding protocols, is the preservation of fluorescence after the harsh chemical fixation, dehydration, and resin embedding steps required for EM sample preparation. researchgate.net

Janelia Fluor dyes, including JF 646, have been investigated for their resilience in these demanding conditions, making them valuable tools for in-resin CLEM. researchgate.net Studies have shown that synthetic fluorophores can offer an advantage over fluorescent proteins, which often lose their fluorescence during EM processing. researchgate.netbiorxiv.org When coupled with self-labeling tags like the HaloTag, Janelia Fluor dyes allow for the precise labeling of proteins of interest in living cells, which can then be imaged before being processed for EM. biorxiv.org

Research evaluating the fluorescence retention of various dyes after conventional EM sample preparation with EPON embedding found that red-emitting dyes, a class to which JF 646 belongs, demonstrate notable tolerance to the processing steps. researchgate.net This robustness allows for the reliable localization of the fluorescent signal on thin resin sections, enabling a precise correlation between the initial light microscopy data and the subsequent high-resolution electron micrographs. researchgate.net This capability facilitates the identification of specific labeled proteins within their ultrastructural cellular context, bridging the gap between molecular identity and subcellular architecture. biozol.de

Table 3: Research Findings in Correlative Light and Electron Microscopy (CLEM)

| Application | Key Finding | Compound Variant Used | Technique | Reference |

|---|---|---|---|---|

| In-Resin CLEM | Red-emitting Janelia Fluor dyes show tolerance to conventional EM sample preparation protocols, retaining fluorescence in resin-embedded samples. researchgate.net | Janelia Fluor Dyes (including red dyes like JF 646) | Post-embedding CLEM | researchgate.net |

| Labeling for CLEM | The HaloTag system combined with EM-resistant Janelia Fluor dyes provides a rapid and efficient method for labeling cellular structures for CLEM. researchgate.netbiorxiv.org | Janelia Fluor HaloTag Ligands | In-resin CLEM | researchgate.netbiorxiv.org |

Biological and Biomedical Research Applications of Janelia Fluor 646, Se

Molecular Dynamics and Structural Biology Investigations

The superior photophysical properties of Janelia Fluor 646, SE have empowered researchers to investigate the dynamics and structure of macromolecules in unprecedented detail.

Real-time Observation of Protein Aggregation Dynamics (e.g., Huntingtin)

The aggregation of specific proteins is a hallmark of several neurodegenerative diseases. This compound has been instrumental in studying the dynamics of this process in live cells. For instance, researchers have used JF-646 to label and track the aggregation of mutant Huntingtin protein, which is associated with Huntington's disease. rndsystems.compromega.com These studies allow for the real-time visualization of how Huntingtin aggregates form and how they might interfere with normal cellular functions, such as gene transcription. rndsystems.comglpbio.com The ability to observe these processes as they happen provides critical insights into the molecular mechanisms of the disease. nih.gov

Elucidation of Nucleic Acid Dynamics (e.g., Telomerase Recruitment to Telomeres)

Understanding the maintenance of chromosome ends, or telomeres, is crucial for comprehending cellular aging and cancer. Telomerase, the enzyme responsible for maintaining telomere length, is a key player in this process. By conjugating this compound to components involved in telomere maintenance, researchers can visualize the dynamic recruitment of telomerase to telomeres in living cells. rndsystems.comglpbio.com For example, live-cell imaging with JF-646 has revealed the intricate spatiotemporal control of telomerase assembly and its recruitment to telomeres, a process stimulated by replication stress and mediated by kinases like ATR and mTOR. biorxiv.org These studies have also highlighted the role of the nuclear actin cytoskeleton in facilitating this recruitment. biorxiv.org

Chromatin Structure Analysis (e.g., Methylated Histones)

The organization of chromatin, the complex of DNA and proteins within the nucleus, plays a fundamental role in gene regulation. Chemical modifications of histone proteins, such as methylation, are key determinants of chromatin structure and function. this compound is used in super-resolution microscopy to visualize the distribution of specific histone modifications. For example, by using an antibody against trimethylated histone H3 at lysine (B10760008) 9 (H3K9me3) labeled with Janelia Fluor 646, researchers have been able to map the locations of this repressive chromatin mark with high resolution in the nucleus of cells like COS-7. rndsystems.com This provides a detailed view of the spatial organization of heterochromatin and its potential role in gene silencing.

| Application Area | Example Biomolecule | Key Finding |

| Protein Aggregation | Mutant Huntingtin | Real-time visualization of aggregate formation and its impact on transcription. rndsystems.compromega.comnih.gov |

| Nucleic Acid Dynamics | Telomerase | Elucidation of the dynamic recruitment of telomerase to telomeres. rndsystems.comglpbio.combiorxiv.org |

| Chromatin Structure | Methylated Histones (H3K9me3) | High-resolution mapping of repressive chromatin marks in the nucleus. rndsystems.com |

Cellular Organelle and Cytoskeletal Dynamics Studies (e.g., Microtubule Imaging with Taxol Conjugates)

The cytoskeleton provides structural support to cells and is involved in various dynamic processes, including cell division and intracellular transport. Microtubules are a key component of the cytoskeleton. To visualize microtubule dynamics, Janelia Fluor 646 has been conjugated to Taxol, a drug that binds to and stabilizes microtubules. hubspotusercontent-na1.netfishersci.nl This conjugate, Taxol-Janelia Fluor 646, is a fluorogenic probe, meaning it only becomes fluorescent upon binding to microtubules. hubspotusercontent-na1.netfishersci.nlrackcdn.com This property allows for no-wash experiments, reducing background fluorescence and enabling clear visualization of the microtubule network in live cells with high contrast. hubspotusercontent-na1.netfishersci.nl

Genome Organization and Localization (e.g., CRISPR/Cas9-mediated In Situ Labeling of Genomic Loci)

The spatial organization of the genome within the nucleus is intrinsically linked to its function. xiahepublishing.comnih.gov A powerful technique for visualizing specific genomic loci is CRISPR/Cas9-mediated in situ labeling. xiahepublishing.comnih.gov In this method, a nuclease-deficient Cas9 (dCas9) protein is fused to a tag, such as the HaloTag, which can then be covalently labeled with a fluorescent dye like this compound. xiahepublishing.com By guiding the dCas9-JF-646 complex with a specific single-guide RNA (sgRNA), researchers can label and visualize specific DNA sequences, from highly repetitive elements to non-repetitive genes, in fixed cells without the need for DNA denaturation. xiahepublishing.comnih.gov This approach, termed CASFISH (Cas9-mediated fluorescence in situ hybridization), allows for multicolor labeling of different genomic loci and provides a robust method for studying genome architecture. nih.gov

| Technique | Target | Advantage of this compound |

| Taxol Conjugation | Microtubules | Fluorogenic nature allows for no-wash, high-contrast imaging of the cytoskeleton. hubspotusercontent-na1.netfishersci.nlrackcdn.com |

| CRISPR/Cas9-dCas9 Labeling (CASFISH) | Specific Genomic Loci | Bright and photostable signal enables visualization of single and multiple gene locations. xiahepublishing.comnih.gov |

Imaging of Specific Cell Types and Tissues (e.g., Cardiac Tissue Collagen VI, Macrophages)

This compound has also proven valuable for imaging specific components within complex tissues. In cardiac tissue, for instance, the dye has been used to visualize the distribution of collagen VI, an important protein in the extracellular matrix of the heart muscle. rndsystems.com By using an antibody against collagen VI labeled with Janelia Fluor 646 and employing super-resolution microscopy techniques like dSTORM, researchers have achieved a much clearer picture of the collagen network surrounding cardiac muscle cells compared to conventional widefield microscopy. rndsystems.com While specific research on using this compound for macrophage imaging is not detailed in the provided context, its cell-permeable nature and utility in flow cytometry and live-cell imaging suggest its applicability for tracking and studying these and other immune cells in various biological contexts. rndsystems.com

Addressing Challenges in Biological Background and Autofluorescence (e.g., Bacterial Imaging)

A primary obstacle in fluorescence microscopy is the interference from background signals, which can originate from endogenous fluorescent molecules (biological background) or the inherent fluorescence of biological structures (autofluorescence). These challenges are particularly acute in applications like bacterial imaging, where the diminutive size of the organisms and the presence of autofluorescent molecules can impede clear visualization. This compound, with its far-red emission properties, has become an important tool in overcoming these issues.

Endogenous fluorophores, such as NADH and flavins, are prevalent in living cells and tissues and contribute to background fluorescence, especially in the blue and green spectral regions. By utilizing excitation and emission wavelengths in the far-red portion of the spectrum, this compound effectively sidesteps the excitation of these common autofluorescent molecules. oraclebio.com This strategic shift results in a markedly improved signal-to-noise ratio, enabling clearer and more precise imaging of labeled cellular components. tocris.com

In the specialized field of bacterial imaging, autofluorescence presents a significant challenge. For example, bacterial species like Staphylococcus aureus contain pigments that generate autofluorescence, complicating the differentiation of specifically labeled elements from the background noise. The application of far-red dyes such as this compound proves advantageous in these situations. asm.orgresearchgate.net Research has underscored the effectiveness of far-red probes for bacterial imaging, demonstrating their ability to produce a significantly clearer signal compared to probes that fluoresce in the green or red spectral regions. asm.orgresearchgate.netpromega.com.au This makes them particularly valuable for multicolor imaging experiments and for distinguishing between viable and dead bacterial cells. asm.orgresearchgate.net

The advantages of employing far-red fluorescent probes like this compound to counter autofluorescence extend beyond bacteriology. Similar difficulties arise when imaging other cell and tissue types with high levels of natural fluorescence, such as plant cells or aged tissues containing lipofuscin. The spectral characteristics of this compound make it a preferred option for these demanding imaging scenarios, facilitating the acquisition of high-contrast images with minimal disruption from background signals. oraclebio.comjanelia.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Excitation Maximum | 646 nm | medchemexpress.comfluorofinder.com |

| Emission Maximum | 664 nm | medchemexpress.comfluorofinder.com |

| Quantum Yield | 0.54 | glpbio.com |

| Molar Extinction Coefficient | 152,000 M⁻¹cm⁻¹ | glpbio.com |

| Reactive Group | NHS ester | glpbio.com |

Comparative Analysis and Methodological Considerations

Performance Comparison with Conventional Far-Red Fluorophores

Janelia Fluor 646 (JF 646) has emerged as a superior fluorescent label for advanced biological imaging, particularly when compared to conventional far-red fluorophores. Its unique silicon-rhodamine (Si-rhodamine) structure, which incorporates four-membered azetidine (B1206935) rings, confers significant advantages in brightness, photostability, and fluorogenicity. biorxiv.orgnih.gov These characteristics make it exceptionally well-suited for demanding applications such as super-resolution microscopy and live-cell imaging.

Janelia Fluor 646, SE offers several distinct advantages over commonly used far-red dyes like Alexa Fluor 647, Atto 647, and Cy5. Researchers have reported that JF 646 is notably brighter and more photostable, which allows for longer imaging experiments and the acquisition of higher quality data. janelia.org This enhanced performance is a direct result of its engineered chemical structure, which optimizes its photophysical properties. biorxiv.org

Key advantages include:

Superior Brightness and Photostability : JF 646 has been engineered to improve upon the brightness and fluorescence lifetime of its predecessors. In direct comparisons for immunohistochemistry (IHC), researchers have noted that Janelia Fluor secondaries appear brighter and more photostable than both Alexa Fluor 647 and Cy3, leading labs to switch to them completely. The development of deuterated versions, known as JFX dyes, further enhances these properties, offering even greater photostability and quantum yield without altering the spectral profile. janelia.orgjanelia.org

Ideal for Super-Resolution and Live-Cell Imaging : Unlike many traditional dyes, Janelia Fluor dyes are cell-permeable, making them highly effective for live-cell imaging and compatible with self-labeling systems like HaloTag® and SNAP-tag®. janelia.orgfluorofinder.com Its properties are particularly beneficial for super-resolution techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion). promega.co.uk

Low Background and High Signal-to-Noise : JF 646 is a fluorogenic dye, meaning its fluorescence is significantly enhanced upon binding to its target. This is governed by a chemical equilibrium (lactone-zwitterion) that favors the non-fluorescent, colorless "lactone" form in aqueous solution. nih.gov Upon target binding, the equilibrium shifts to the highly fluorescent "zwitterion" form. This mechanism minimizes background fluorescence from unbound dye molecules, resulting in a high signal-to-noise ratio and enabling "no-wash" imaging protocols, which is a significant advantage over dyes that fluoresce constitutively. nih.gov

The performance of a fluorophore is defined by its photophysical parameters. The brightness of a dye is a product of its molar extinction coefficient (ε) and its quantum yield (Φ). Janelia Fluor 646 exhibits a high extinction coefficient and a robust quantum yield, resulting in exceptional brightness compared to other far-red dyes.

Below is a comparative table of key photophysical parameters for Janelia Fluor 646 and its common alternatives.

| Parameter | Janelia Fluor 646 | Alexa Fluor 647 | Atto 647N | Cy5 |

| Excitation Max (nm) | 646 tocris.com | 650 | 647 | 649 |

| Emission Max (nm) | 664 tocris.com | 668 | 669 | 670 |

| Extinction Coefficient (ε, M⁻¹cm⁻¹) | 152,000 tocris.com | 270,000 | 150,000 | 250,000 |

| Quantum Yield (Φ) | 0.54 tocris.com | 0.20 | 0.65 | 0.27 |

| Brightness (ε × Φ) | 82,080 | 54,000 | 97,500 | 67,500 |

| Cell Permeable | Yes fluorofinder.com | No | - | No |

Note: Photophysical properties can vary depending on the solvent and conjugation state. The values presented are for comparative purposes.

Advantages over Alexa Fluor 647, Atto 647, Cy5 Analogs

Strategies for Optimizing Labeling Efficiency and Specificity

This compound is supplied as a succinimidyl ester (SE), also known as an NHS ester, which is a reactive group designed to form a stable covalent bond with primary amines (-NH₂) found on proteins and other biomolecules. tocris.comglpbio.com Achieving high labeling efficiency and specificity is crucial for obtaining high-quality imaging data.

To ensure optimal conjugation, the following strategies are recommended:

Protein Preparation : The protein solution should be free of any amine-containing buffers (e.g., Tris) and stabilizing proteins like Bovine Serum Albumin (BSA), as these will compete with the target protein for the dye, reducing labeling efficiency. hellobio.com The protein concentration should ideally be at least 1 mg/mL. hellobio.commedchemexpress.com

Dye-to-Protein Molar Ratio : The optimal molar ratio of dye to protein is a critical parameter. A common starting point for labeling antibodies (like IgG) is a 10-fold molar excess of the dye. medchemexpress.com However, this ratio may need to be optimized for different proteins to achieve the desired degree of labeling without causing protein precipitation or loss of function.

Reaction Conditions : The labeling reaction should be performed in a buffer with a pH between 7 and 9, such as phosphate-buffered saline (PBS). The dye is typically dissolved first in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. glpbio.commedchemexpress.com The reaction is then incubated at room temperature for approximately 60 minutes in the dark, with gentle agitation to ensure thorough mixing. hellobio.commedchemexpress.com

Quenching and Purification : After the incubation period, a quenching buffer can be added to stop the reaction by consuming any unreacted dye. hellobio.com The final and most critical step is to purify the labeled conjugate from the free, unreacted dye. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column, which separates the larger labeled protein from the smaller, unbound dye molecules. medchemexpress.com

Consideration of Background Signal in Advanced Imaging

A primary challenge in high-resolution fluorescence microscopy is achieving a high signal-to-noise ratio, which requires minimizing background fluorescence. Janelia Fluor 646 is engineered to address this challenge through its fluorogenic properties. janelia.org

The dye exists in a dynamic equilibrium between a non-fluorescent, charge-neutral lactone form and a fluorescent, zwitterionic form. nih.gov The equilibrium constant (KL-Z) for JF 646 is very low (0.0012), meaning that in aqueous environments, the dye predominantly exists in the "off" (lactone) state. tocris.comrndsystems.com This dramatically reduces background signal from unbound dye molecules in solution. When the dye binds to its target, such as a HaloTag fusion protein, the local environment shifts the equilibrium toward the fluorescent zwitterionic state, causing it to "light up." nih.gov This property enables no-wash live-cell imaging and yields exceptionally low background, which is particularly advantageous for single-molecule tracking and super-resolution techniques where signal from individual molecules must be clearly resolved. nih.gov

Furthermore, studies have shown that non-specific binding of fluorescent probes, a common source of background, often correlates with the dye's hydrophobicity. stfc.ac.uk While JF 646 is cell-permeable, its fluorogenic nature ensures that only the specifically bound molecules contribute significantly to the fluorescent signal, thereby improving image quality and data accuracy in advanced imaging applications. nih.govpromega.co.uk In some applications, such as immunohistochemistry where primary and secondary antibodies from the same host species are used (e.g., mouse-on-mouse), blocking reagents may still be necessary to reduce background signal from non-specific antibody binding.

Future Directions and Emerging Research Avenues for Janelia Fluor 646, Se

Development of Novel Janelia Fluor 646 Derivatives with Tuned Properties

The modular nature of the rhodamine scaffold, from which JF 646 is derived, provides a versatile platform for chemical modification. janelia.org Researchers are actively developing novel derivatives with fine-tuned spectral and chemical properties to address specific experimental needs.

Exploration of Fluorinated Analogs for Spectral and Chemical Modulation

A key strategy for modifying the properties of rhodamine dyes is the incorporation of fluorine atoms. acs.orgnih.gov Fluorination of the pendant phenyl ring has been shown to increase the lactone-zwitterion equilibrium constant (KL-Z). acs.orgnih.gov This equilibrium is crucial as the zwitterionic form is fluorescent, while the lactone form is colorless and non-fluorescent. acs.orgnih.govnih.gov

For instance, the fluorinated analog of JF 646, known as JF 669, exhibits a higher KL-Z, which makes it more bioavailable for certain applications. acs.orgnih.gov Research has demonstrated that fluorination generally leads to a bathochromic shift, resulting in longer absorption and emission wavelengths. acs.orgnih.gov This is accompanied by a smaller Stokes shift, a higher molar extinction coefficient (ε), and a lower fluorescence quantum yield (Φf). acs.orgnih.gov

A comparative example is the carborhodamine JF 608, which has absorption/emission maxima at 608/631 nm, an extinction coefficient of 99,000 M⁻¹cm⁻¹, and a quantum yield of 0.67. acs.orgnih.gov Its fluorinated counterpart, JF 632, displays red-shifted spectra at 632/649 nm, a higher absorptivity (ε = 139,000 M⁻¹cm⁻¹), and a slightly lower quantum yield of 0.54. acs.orgnih.gov These findings highlight the potential of fluorination to create a palette of JF 646-related dyes with tailored spectral properties for multicolor imaging and other specialized applications. acs.org

Table 1: Comparison of Photophysical Properties of Janelia Fluor Dyes and their Fluorinated Analogs

| Compound | λabs (nm) | λem (nm) | ε (M⁻¹cm⁻¹) | Φf | KL-Z |

| Tetrahydroquinoline rhodamine 99 | 542 | 564 | 112,000 | 0.83 | 6.30 |

| JF 563 (Fluorinated analog) | 563 | 581 | 125,000 | 0.73 | 15.3 |

| Carborhodamine 86 (JF 608) | 608 | 631 | 99,000 | 0.67 | - |

| JF 632 (Fluorinated analog) | 632 | 649 | 139,000 | 0.54 | - |

| Si-Q-rhodamine | 637 | 654 | 77,000 | 0.38 | - |

| Fluorinated Si-Q-rhodamine analog | 659 | 675 | 124,000 | 0.25 | - |

Data sourced from multiple research articles. acs.orgnih.gov

Engineering of Enhanced Blinking Characteristics for SMLM